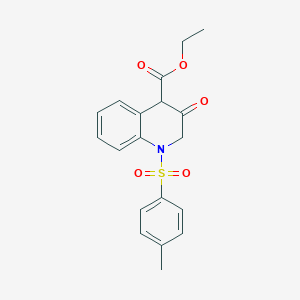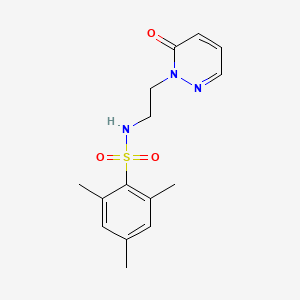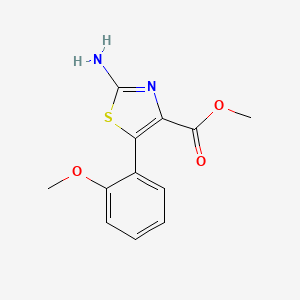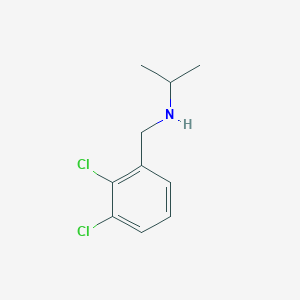
Ethyl 1-(4-methylphenyl)sulfonyl-3-oxo-2,4-dihydroquinoline-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(4-methylphenyl)sulfonyl-3-oxo-2,4-dihydroquinoline-4-carboxylate, also known as EMDQ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of quinolone-based compounds, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of Ethyl 1-(4-methylphenyl)sulfonyl-3-oxo-2,4-dihydroquinoline-4-carboxylate is not fully understood, but studies have suggested that it interacts with various cellular targets, including DNA, enzymes, and receptors. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair, which may contribute to its antitumor activity.
Biochemical and physiological effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, as well as by inhibiting the activity of various enzymes and receptors. This compound has also been found to have anti-inflammatory and antibacterial properties, which may make it useful in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of Ethyl 1-(4-methylphenyl)sulfonyl-3-oxo-2,4-dihydroquinoline-4-carboxylate is its broad range of biological activities, which makes it a promising candidate for drug development. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to study in certain experimental conditions.
Direcciones Futuras
There are several potential future directions for research on Ethyl 1-(4-methylphenyl)sulfonyl-3-oxo-2,4-dihydroquinoline-4-carboxylate. One area of interest is the development of more effective synthesis methods for this compound, which could improve its availability for research and drug development. Another area of interest is the identification of more specific cellular targets for this compound, which could help to improve its efficacy and reduce potential side effects. Finally, further studies are needed to fully understand the mechanism of action of this compound, which could provide insights into its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of Ethyl 1-(4-methylphenyl)sulfonyl-3-oxo-2,4-dihydroquinoline-4-carboxylate involves the reaction of 4-methylbenzenesulfonyl chloride with ethyl 3-oxo-2,4-dihydroquinoline-4-carboxylate in the presence of a base such as triethylamine. The resulting compound is then purified through recrystallization to obtain the final product.
Aplicaciones Científicas De Investigación
Ethyl 1-(4-methylphenyl)sulfonyl-3-oxo-2,4-dihydroquinoline-4-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antibacterial properties. This compound has been found to be particularly effective against cancer cells, with studies showing that it induces apoptosis in cancer cells by activating the caspase pathway.
Propiedades
IUPAC Name |
ethyl 1-(4-methylphenyl)sulfonyl-3-oxo-2,4-dihydroquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5S/c1-3-25-19(22)18-15-6-4-5-7-16(15)20(12-17(18)21)26(23,24)14-10-8-13(2)9-11-14/h4-11,18H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKQHUTXXDTJMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(=O)CN(C2=CC=CC=C12)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 7-(3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B3020795.png)


![(3-(Pyridin-3-yloxy)azetidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B3020800.png)
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)(4-nitrophenoxy)formamide](/img/structure/B3020801.png)
![2-([1,1'-biphenyl]-4-yl)-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B3020802.png)






![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide](/img/structure/B3020816.png)
